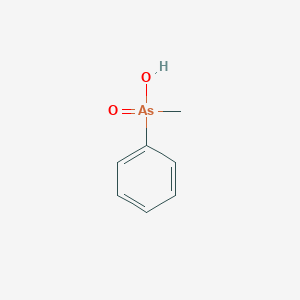
Methylphenylarsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphenylarsinic acid (MPAA) is a synthetic organic compound that belongs to the class of organoarsenicals. It is a derivative of phenylarsonic acid, which is commonly used as a feed additive in the poultry industry. MPAA has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and toxicology.
Wirkmechanismus
Methylphenylarsinic acid is known to exert its toxic effects through the inhibition of cellular energy metabolism, specifically the inhibition of the enzyme pyruvate dehydrogenase. This leads to a decrease in ATP production and an increase in oxidative stress, which can ultimately result in cell death.
Biochemische Und Physiologische Effekte
Methylphenylarsinic acid has been shown to have a range of biochemical and physiological effects, including alterations in gene expression, inhibition of DNA repair mechanisms, disruption of cellular signaling pathways, and induction of apoptosis. Methylphenylarsinic acid has also been shown to have neurotoxic effects, including the disruption of neurotransmitter signaling and the induction of oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methylphenylarsinic acid in lab experiments is its stability and solubility in water and organic solvents. Methylphenylarsinic acid also has a well-defined mechanism of action, which makes it a useful tool for investigating the effects of arsenic-containing compounds on cellular metabolism. However, one limitation of using Methylphenylarsinic acid in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Methylphenylarsinic acid, including the development of new analytical methods for arsenic detection, the investigation of the long-term effects of Methylphenylarsinic acid exposure on human health, and the identification of new targets for arsenic-containing compounds in cells and tissues. Additionally, further research is needed to understand the mechanisms underlying the neurotoxic effects of Methylphenylarsinic acid and other arsenic-containing compounds.
Synthesemethoden
Methylphenylarsinic acid can be synthesized by reacting phenylarsonic acid with formaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction produces a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Methylphenylarsinic acid has been used in various scientific research applications, including the study of arsenic toxicity, the development of analytical methods for arsenic detection, and the investigation of the biochemical and physiological effects of arsenic exposure. Methylphenylarsinic acid has also been used as a tool for studying the mechanism of action of arsenic-containing compounds in cells and tissues.
Eigenschaften
CAS-Nummer |
13911-65-4 |
|---|---|
Produktname |
Methylphenylarsinic acid |
Molekularformel |
C7H9AsO2 |
Molekulargewicht |
200.07 g/mol |
IUPAC-Name |
methyl(phenyl)arsinic acid |
InChI |
InChI=1S/C7H9AsO2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
InChI-Schlüssel |
MROUTHHOGFJANY-UHFFFAOYSA-N |
SMILES |
C[As](=O)(C1=CC=CC=C1)O |
Kanonische SMILES |
C[As](=O)(C1=CC=CC=C1)O |
Andere CAS-Nummern |
13911-65-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



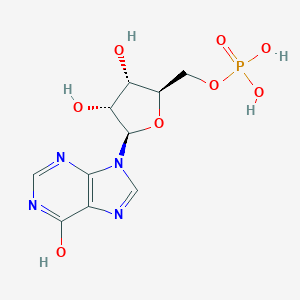


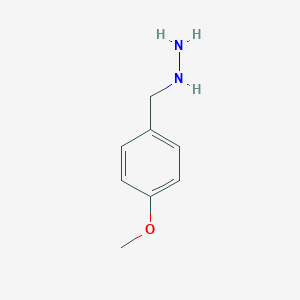
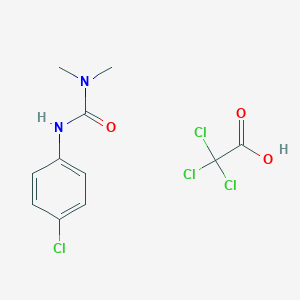
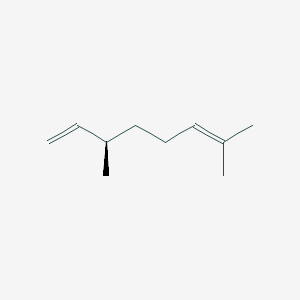
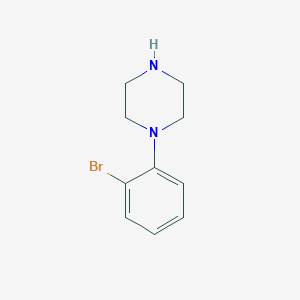
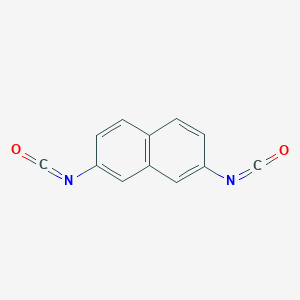
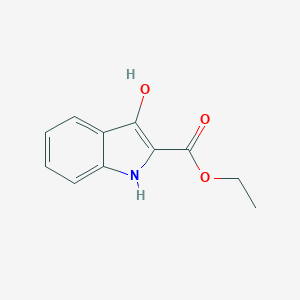
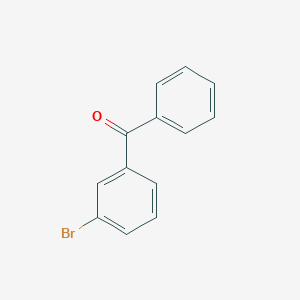
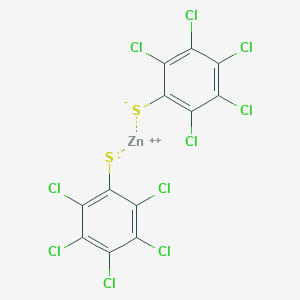
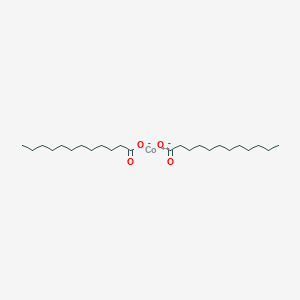
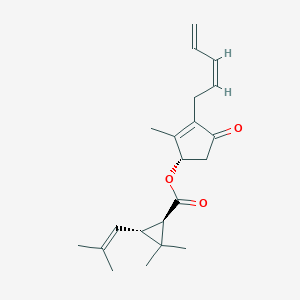
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)